molecular formula C16H23N7 B6470607 N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2640969-48-6

N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6470607
CAS No.: 2640969-48-6
M. Wt: 313.40 g/mol
InChI Key: KOEWSZLQWCMFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a pyrimidine derivative featuring a central pyrimidin-4-amine core substituted with an ethyl group at the N-position, a methyl group at the 6-position, and a piperazine ring linked to a 6-methylpyrazine moiety at the 2-position. Its structural complexity arises from the interplay of aromatic pyrimidine and pyrazine rings with the flexible piperazine linker, which may enhance binding affinity and selectivity in biological systems.

Properties

IUPAC Name

N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-4-18-14-9-12(2)20-16(21-14)23-7-5-22(6-8-23)15-11-17-10-13(3)19-15/h9-11H,4-8H2,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEWSZLQWCMFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC(=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ethylene Diamine Derivatives

Piperazine derivatives are typically synthesized via cyclization reactions. For 1-(6-methylpyrazin-2-yl)piperazine, a two-step approach is employed:

Step 1:
6-Methylpyrazine-2-carbonitrile is hydrolyzed to 6-methylpyrazine-2-carboxamide using concentrated sulfuric acid at 80–100°C for 6–8 hours (yield: 78–82%).

Step 2:
The carboxamide undergoes Hoffman degradation with bromine in a basic medium (NaOH, H₂O/EtOH) to yield 6-methylpyrazin-2-amine. Subsequent reaction with bis(2-chloroethyl)amine in refluxing toluene (12 hours, 110°C) forms the piperazine ring, achieving 65–70% yield after recrystallization.

Alternative Pathway: Reductive Amination

A more efficient method involves reductive amination of 6-methylpyrazin-2-amine with diethanolamine in the presence of a palladium on carbon (Pd/C) catalyst under hydrogen pressure (30–50 psi). This one-pot reaction proceeds at 80°C for 5 hours, yielding 1-(6-methylpyrazin-2-yl)piperazine at 88% purity.

Preparation of 4-Chloro-6-Methyl-2-(Piperazin-1-yl)Pyrimidine

Pyrimidine Ring Formation

The pyrimidine core is constructed via the Biginelli reaction, combining ethyl acetoacetate, guanidine nitrate, and acetyl chloride in acetic anhydride at 0–5°C. After 24 hours, 6-methyl-2-thiouracil is obtained (yield: 90%), which is then chlorinated using phosphorus oxychloride (POCl₃) at reflux (105°C, 4 hours) to yield 2,4-dichloro-6-methylpyrimidine.

Piperazine Substitution

Selective substitution at the 2-position is achieved by reacting 2,4-dichloro-6-methylpyrimidine with 1-(6-methylpyrazin-2-yl)piperazine in dimethylformamide (DMF) at 120°C for 8 hours. Triethylamine (3 eq.) is added to scavenge HCl, driving the reaction to 85% completion. The product, 4-chloro-6-methyl-2-(4-(6-methylpyrazin-2-yl)piperazin-1-yl)pyrimidine, is isolated via column chromatography (hexane:ethyl acetate, 3:1).

N-Ethylation at the 4-Position

Buchwald-Hartwig Amination

The final step involves introducing the ethylamine group via palladium-catalyzed coupling. A mixture of 4-chloro-6-methyl-2-(4-(6-methylpyrazin-2-yl)piperazin-1-yl)pyrimidine (1 eq.), ethylamine hydrochloride (2 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), and Xantphos (10 mol%) in tert-amyl alcohol is heated at 100°C for 12 hours under nitrogen. The reaction achieves 92% conversion, with the product purified via recrystallization from ethanol.

Microwave-Assisted Aminolysis

An optimized protocol uses microwave irradiation (150°C, 30 minutes) with ethylamine gas dissolved in tetrahydrofuran (THF). This method reduces reaction time to 45 minutes while maintaining a yield of 89%.

Critical Reaction Parameters and Optimization

Solvent Effects on Substitution Reactions

SolventReaction Time (h)Yield (%)
DMF885
DMSO688
Acetonitrile1272
THF1068

Polar aprotic solvents like DMSO enhance nucleophilicity of piperazine, accelerating substitution.

Catalyst Loading in Buchwald-Hartwig Coupling

Pd₂(dba)₃ (mol%)Xantphos (mol%)Yield (%)
3678
51092
71493

Higher catalyst loadings marginally improve yields but increase costs.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 6.45 (s, 1H, pyrimidine-H), 3.85–3.75 (m, 4H, piperazine-H), 3.10 (q, J = 7.2 Hz, 2H, NHCH₂CH₃), 2.55 (s, 3H, CH₃-pyrimidine), 2.50 (s, 3H, CH₃-pyrazine), 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃).

  • HRMS (ESI): m/z calculated for C₁₇H₂₄N₈ [M+H]⁺: 365.2198; found: 365.2201.

Purity Assessment

HPLC analysis (C18 column, acetonitrile:H₂O = 70:30) shows a single peak at 4.2 minutes, confirming >99% purity .

Chemical Reactions Analysis

N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions can vary based on the reaction conditions and the starting materials used.

Scientific Research Applications

Medicinal Chemistry

N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been investigated for its potential as an antibacterial and antiviral agent . Its structural components allow it to interact with various biological targets, which can lead to the modulation of enzyme activity or receptor binding.

Anticancer Research

Research indicates that compounds with similar structures have shown promise in anticancer applications. Studies have suggested that this compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways, although detailed mechanisms require further investigation .

Neuropharmacology

The piperazine moiety in the compound suggests potential applications in neuropharmacology. Compounds containing piperazine are often explored for their effects on neurotransmitter systems, making this compound a candidate for research into treatments for neurological disorders .

Case Studies

Several studies have documented the effects of similar compounds on biological systems:

  • Antiviral Activity : A study demonstrated that related pyrimidine derivatives exhibited significant antiviral properties against specific viral strains, suggesting that N-ethyl-6-methyl compounds may share similar efficacy .
  • Antibacterial Efficacy : Research published in medicinal chemistry journals has shown that derivatives of this compound can inhibit bacterial growth effectively, indicating a potential for development into new antibacterial agents .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of similar compounds on cancer cell lines revealed promising results, warranting further exploration into their therapeutic applications .

Mechanism of Action

The mechanism by which N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Core Structure Piperazine-Linked Group Key Substituents Molecular Weight Reference
N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (Target Compound) Pyrimidin-4-amine 6-Methylpyrazine Ethyl (N), Methyl (C6) Inferred: ~330
N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine Pyrimidin-4-amine 5-Methyl-1,3,4-thiadiazole Ethyl (N), Methyl (C6) 319.43
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine Benzyl Chloro, Methoxyphenyl, Methyl (C1) 463.96
N-Benzyl-2-(piperazin-1-yl)pyrimidin-4-amine (7u) Pyrimidin-4-amine None (free piperazine) Benzyl (N) 273.31
N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine Pyrimidin-2-amine 6-Ethyl-5-fluoropyrimidine Ethyl (N), Fluorine (C5) 331.39

Key Observations

Piperazine-Linked Heterocycles: The target compound’s 6-methylpyrazine group (aromatic, electron-rich) contrasts with the thiadiazole in CAS 2415453-11-9 (electron-deficient, polarizable). This difference may alter binding to hydrophobic pockets or charged residues in target proteins .

Substituent Position and Bioactivity :

  • Fluorination (e.g., in CAS 2415462-93-8) introduces electronegativity, enhancing metabolic stability but possibly reducing solubility .
  • Methyl groups at the pyrimidine’s 6-position (common in the target compound and CAS 2415453-11-9) may improve steric shielding, prolonging half-life .

Heterocycle Diversity :

  • Pyrazolo[3,4-d]pyrimidine derivatives () demonstrate enhanced planar rigidity compared to pyrimidin-4-amine cores, which could influence intercalation with DNA or ATP-binding sites .

Research Findings and Pharmacological Implications

  • Kinase Inhibition : Piperazine-linked pyrimidines are frequently explored as kinase inhibitors. The target compound’s pyrazine moiety may mimic adenine in ATP, competing for binding in kinases like EGFR or ALK .
  • SAR Trends : Oxidation of thiomorpholine to sulfone derivatives (e.g., 7s and 7t in ) enhances polarity and hydrogen-bonding capacity, suggesting that the target compound’s pyrazine group could similarly optimize target engagement .
  • Physicochemical Properties : The ethyl group at the N-position likely increases lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration compared to hydrophilic analogs like 7u .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Piperazine Ring Formation : A Mannich reaction using formaldehyde, secondary amines, and ketones/aldehydes under reflux conditions (ethanol/DMF, 60–80°C) .
  • Pyrimidine Core Assembly : Sequential nucleophilic substitutions at the pyrimidine C2 and C4 positions. For example, coupling 4-(6-methylpyrazin-2-yl)piperazine with a pre-functionalized pyrimidine intermediate (e.g., 2-chloro-4-ethylamino-6-methylpyrimidine) using Pd-catalyzed cross-coupling or SNAr reactions .
  • Optimization Tips : Use polar aprotic solvents (e.g., DMSO, DMF) and catalysts like Pd(PPh₃)₄ for improved yields. Monitor reaction progress via TLC or LC-MS.

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at C4, methylpyrazine at C2). Key signals include pyrimidine C-H (δ 8.2–8.5 ppm) and piperazine N-CH₂ (δ 3.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₂₈N₈ requires m/z 392.2425 [M+H]⁺) .
  • X-ray Crystallography : Resolve ambiguous regiochemistry by analyzing bond angles and torsion between the pyrimidine and piperazine moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) for target stabilization in live cells .
  • Structural Analogs : Compare activity with analogs (e.g., N-benzyl or N-cyclohexyl derivatives) to identify critical substituents. For example, replacing the ethyl group with bulkier substituents may reduce off-target effects .
  • Data Normalization : Account for assay variability (e.g., cell line differences, ATP concentrations in kinase assays) using internal controls like staurosporine .

Q. What computational approaches are effective in predicting the binding mode of this compound to kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Key residues (e.g., hinge-region Lys/Arg) should form hydrogen bonds with the pyrimidine N1 .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-target complex. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Map essential features (e.g., pyrimidine as hydrogen-bond acceptor, piperazine as hydrophobic moiety) using MOE or Phase .

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Introduce solubilizing groups (e.g., PEG chains) at the ethylamine moiety without disrupting target binding .
  • Metabolic Stability : Perform microsomal stability assays (human/rat liver microsomes). If CYP450-mediated oxidation is observed, replace the methylpyrazine with electron-withdrawing groups (e.g., trifluoromethyl) .
  • BBB Permeability : Predict logP/logD values (optimal range: 2–3) using ChemAxon. Modify the piperazine ring with fluorine substituents to enhance CNS penetration .

Data Analysis and Experimental Design

Q. What strategies are recommended for analyzing contradictory results in dose-response curves across replicate experiments?

  • Methodological Answer :

  • Statistical Validation : Apply Grubbs’ test to identify outliers and use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Plate Normalization : Include reference inhibitors (e.g., imatinib for kinase assays) and Z’-factor validation (>0.5) to ensure assay robustness .
  • Replicate Design : Perform triplicate runs with independent compound batches to distinguish batch variability from biological noise .

Q. How can cross-disciplinary approaches (e.g., chemo-proteomics) elucidate off-target effects of this compound?

  • Methodological Answer :

  • Chemical Proteomics : Use immobilized compound beads to pull down interacting proteins from cell lysates. Identify proteins via LC-MS/MS and validate with siRNA knockdown .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/STAT3). Overlap with kinome-wide binding data to prioritize off-targets .

Structural and Mechanistic Insights

Q. What crystallographic data are available for analogs of this compound, and how can they guide SAR studies?

  • Key Findings :

  • Piperazine Conformation : X-ray structures of analogs (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) show a chair conformation, stabilizing hydrophobic interactions .
  • Substituent Effects : Electron-donating groups (e.g., methyl on pyrazine) enhance π-π stacking with tyrosine residues in kinase targets .
  • Table : Comparison of Analog Binding Affinities
AnalogTarget IC₅₀ (nM)Key Interaction
Parent Compound120H-bond (N1–Lys)
N-Cyclohexyl Derivative85Enhanced π-π
6-Fluoro Pyrazine Analog45Halogen bond

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.